3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound featuring a unique structure that combines elements of thiazolidine, pyrido[1,2-a]pyrimidine, and phenylethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the pyrido[1,2-a]pyrimidine moiety. The final steps involve the addition of the phenylethylamine group and the formation of the Z-configuration double bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings.
Pyrido[1,2-a]pyrimidine derivatives: Compounds with similar pyrido[1,2-a]pyrimidine structures.
Phenylethylamine derivatives: Compounds with similar phenylethylamine groups.
Uniqueness
The uniqueness of 3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of these three distinct structural elements, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C28H24N4O2S2 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(5Z)-5-[[4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H24N4O2S2/c1-19(21-12-6-3-7-13-21)32-27(34)23(36-28(32)35)18-22-25(29-16-15-20-10-4-2-5-11-20)30-24-14-8-9-17-31(24)26(22)33/h2-14,17-19,29H,15-16H2,1H3/b23-18- |
InChI Key |
FPJMNTUUCKVGNI-NKFKGCMQSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCC5=CC=CC=C5)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCC5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
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